![molecular formula C6H2Cl2F2O3S B2410366 4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid CAS No. 1779124-11-6](/img/structure/B2410366.png)
4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid
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Overview
Description
Thiophene-based compounds are a class of heterocyclic compounds that contain a five-membered ring made up of one sulfur atom and four carbon atoms . They are essential in various fields such as chemical, plastic, agrochemical, and pharmaceutical industries . They exhibit a variety of properties and applications, including their use as corrosion inhibitors , in the advancement of organic semiconductors , and in the fabrication of organic light-emitting diodes .
Synthesis Analysis
Thiophene derivatives can be synthesized using various strategies. Some of the most popular strategies include nickel-catalyzed Kumada catalyst-transfer polycondensation, nickel-catalyzed deprotonative cross-coupling polycondensation, palladium-catalyzed Suzuki–Miyaura and Migita–Kosugi–Stille couplings . These methods are known for the synthesis of functionalized regioregular polythiophenes .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is characterized by a five-membered ring made up of one sulfur atom and four carbon atoms . The exact structure of “4,5-Dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid” would require more specific information.Chemical Reactions Analysis
Thiophene-2-carboxylic acid, a related compound, undergoes double deprotonation upon treatment with LDA to give the 5-lithio derivative, a precursor to many 5-substituted derivatives . It has been widely studied as a substrate in coupling reactions and olefinations .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene-based compounds can vary widely depending on their specific structure. For example, a related compound, 4,5-Dichloro-3-propoxy-thiophene-2-carboxylic acid, has a predicted boiling point of 358.5±37.0 °C and a predicted density of 1.480±0.06 g/cm3 .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,5-dichloro-3-(difluoromethoxy)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2O3S/c7-1-2(13-6(9)10)3(5(11)12)14-4(1)8/h6H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCAZEJXVNUKOIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1Cl)Cl)C(=O)O)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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